5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one
Beschreibung
5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one is a bicyclic heterocyclic compound featuring fused pyrrole and pyrazine rings. Its structure includes a keto group at position 6 and two hydrogenated positions (5,7), contributing to unique electronic and steric properties. This compound serves as a versatile scaffold in medicinal chemistry and materials science due to its ability to undergo tautomerism and functionalization at reactive sites. Its derivatives are explored for applications ranging from organic electronics to pharmaceuticals, particularly as enzyme inhibitors and receptor modulators .
Eigenschaften
IUPAC Name |
5,7-dihydropyrrolo[2,3-b]pyrazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-3-4-6(9-5)8-2-1-7-4/h1-2H,3H2,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBAEAQXVZMMPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC=CN=C2NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one can be achieved through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . One common method involves the reaction between pyrazine-2,3-dicarbonitrile and substituted hydrazines . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs₂CO₃) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for 5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar reaction conditions and catalysts could be employed for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) and chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: The compound has shown potential as a kinase inhibitor, making it a candidate for cancer therapy.
Industry: It is employed in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one involves its interaction with specific molecular targets, such as kinases. The compound inhibits kinase activity by binding to the active site, thereby preventing the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Tautomeric Comparison
Electrochemical Properties
Electron-withdrawing groups significantly alter redox behavior:
- Bis(dicyanomethylene)-5,7-dihydropyrrolo[3,4-b]pyrazines (): The dicyanomethylene groups enhance electron-accepting capacity, yielding half-wave potentials (E1/2) comparable to TCNQ, a classic organic semiconductor. For instance, compound 237 exhibits E1/2 = −0.15 V vs. SCE, similar to TCNQ (−0.17 V), making it suitable for charge-transfer materials .
- Unsubstituted 5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one: Lacking strong electron-withdrawing groups, its redox activity is less pronounced, limiting utility in electronics but favoring pharmacological applications .
Table 2: Electrochemical Data
Pharmacological Relevance
- CC-223 (): A mTOR inhibitor with a dihydropyrazino[2,3-b]pyrazin-6-one core. Its substituents (hydroxypropan-2-yl, methoxycyclohexyl) enhance target affinity and metabolic stability, demonstrating the scaffold’s versatility in oncology .
Biologische Aktivität
5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one belongs to a class of heterocyclic compounds characterized by a fused bicyclic structure. Its unique configuration contributes to its interaction with various biological targets.
1. Antimicrobial Properties
Research indicates that derivatives of 5,7-dihydropyrrolo[2,3-b]pyrazin-6-one exhibit significant antimicrobial activity. For instance, compounds related to this structure have shown effectiveness against a range of bacterial strains and fungi. The mechanism often involves the inhibition of vital cellular processes in microorganisms, leading to cell death or growth inhibition.
2. Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. Notably, derivatives have been synthesized and tested against various human tumor cell lines. For example, a specific derivative exhibited significant antiproliferative activity with GI50 values of 14 nM for renal cancer (RXF 393) and 82 nM for breast cancer (BT-549) cell lines . The binding interactions with cyclin-dependent kinases (CDKs) have been proposed as a key mechanism underlying its anticancer effects.
3. CDK Inhibition
The compound has been identified as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study reported that modifications to the core structure significantly enhanced selectivity towards specific CDKs (200× selectivity for CDKs 1/4/6/7/9) compared to other kinases in the panel tested . This selectivity is promising for developing targeted cancer therapies.
Research Findings and Case Studies
The biological activity of 5,7-dihydropyrrolo[2,3-b]pyrazin-6-one can be attributed to several mechanisms:
- Inhibition of Kinases : The compound's ability to inhibit CDKs disrupts the cell cycle progression in cancer cells.
- Antimicrobial Action : The structural features allow it to penetrate microbial membranes and interfere with essential metabolic pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
